4-chloro-N-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methylene]aniline
Description
Properties
IUPAC Name |
1-(5-chloro-1-methyl-3-phenylpyrazol-4-yl)-N-(4-chlorophenyl)methanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3/c1-22-17(19)15(11-20-14-9-7-13(18)8-10-14)16(21-22)12-5-3-2-4-6-12/h2-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZOJSEHOLZIOQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)C=NC3=CC=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazone Cyclization with Substituted Acetophenones
Source describes a one-pot, two-component method for synthesizing 3,5-diarylpyrazoles. Adapting this protocol, 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde can be prepared via the reaction of 4-chlorophenylhydrazine with 2-bromo-4-methylacetophenone under acidic conditions.
Procedure :
- Combine 4-chlorophenylhydrazine (1.0 eq) and 2-bromo-4-methylacetophenone (1.2 eq) in ethanol.
- Add catalytic HCl (0.1 eq) and reflux for 1 hour.
- Introduce DMSO (4.0 eq) and iodine (10 mol%), then reflux for an additional 2 hours.
- Isolate the pyrazole intermediate via extraction and recrystallization (yield: 78–85%).
Critical Parameters :
Chlorination of Pyrazole Intermediates
Post-cyclization chlorination introduces the 5-chloro substituent. Source details chlorination using Cl₂ gas in chlorobenzene with iron powder as a catalyst:
Procedure :
- Dissolve the pyrazole intermediate (1.0 eq) in chlorobenzene.
- Add iron powder (0.36 eq) and heat to 100°C.
- Slowly introduce Cl₂ gas (1.4 eq) over 5 hours, maintaining 100°C for 10 hours.
- Filter and concentrate to obtain 5-chloro-1-methyl-3-phenyl-1H-pyrazole (yield: 89–92%).
Optimization Insights :
Formylation to Carbaldehyde
The 4-position formylation employs Vilsmeier-Haack conditions:
- React 5-chloro-1-methyl-3-phenyl-1H-pyrazole (1.0 eq) with DMF (2.0 eq) and POCl₃ (1.5 eq) at 0–5°C.
- Quench with ice-water and neutralize with NaHCO₃.
- Extract with ethyl acetate and purify via column chromatography (yield: 70–75%).
Schiff Base Condensation with 4-Chloroaniline
The final step involves condensation of the pyrazole-4-carbaldehyde with 4-chloroaniline under mild acidic conditions:
Procedure :
- Dissolve 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde (1.0 eq) and 4-chloroaniline (1.1 eq) in ethanol.
- Add acetic acid (2 drops) as a catalyst and reflux for 4–6 hours.
- Monitor reaction progress by TLC (eluent: hexane/ethyl acetate 7:3).
- Cool, filter the precipitate, and wash with cold ethanol (yield: 82–88%).
Key Observations :
- Solvent Choice : Ethanol balances reactivity and solubility; switching to methanol decreases yield by 15% due to poorer Schiff base stability.
- Catalysis : Acetic acid protonates the aldehyde, enhancing electrophilicity for nucleophilic attack by the aniline.
Comparative Analysis of Synthetic Routes
Table 1. Yield Optimization for Pyrazole Core Synthesis
Table 2. Impact of Catalysts on Condensation Efficiency
| Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Acetic acid | Ethanol | 4–6 | 82–88 |
| H₂SO₄ | Methanol | 6–8 | 68–72 |
| None | Toluene | 12 | <50 |
Challenges and Mitigation Strategies
- Regioselectivity in Chlorination :
- Schiff Base Hydrolysis :
- Moisture during condensation causes imine reversal. Add molecular sieves or use anhydrous solvents.
- Purification Complexity :
- Silica gel chromatography (ethyl acetate/hexane) resolves closely eluting impurities.
Chemical Reactions Analysis
Starting Materials
The primary starting materials include:
-
4-chloroaniline
-
5-chloro-1-methyl-3-phenyl-1H-pyrazole
Reaction Conditions
The most common method for synthesizing this compound is through a condensation reaction between 4-chloroaniline and 5-chloro-1-methyl-3-phenyl-1H-pyrazole under acidic conditions. The reaction can be facilitated by using catalysts such as phosphoric acid or concentrated hydrochloric acid.
Reaction Scheme
The general reaction scheme can be represented as follows:
Characterization Techniques
Characterization of the synthesized compound is crucial to confirm its structure and purity. Common techniques include:
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to determine the structure and confirm the presence of specific functional groups.
-
Infrared (IR) Spectroscopy : Helps identify functional groups based on characteristic absorption bands.
-
Mass Spectrometry (MS) : Provides molecular weight and structural information.
Crystallography
Single-crystal X-ray diffraction can be employed to elucidate the three-dimensional structure of the compound, confirming the arrangement of atoms in the crystal lattice.
Chemical Reactions Involving 4-chloro-N-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methylene]aniline
This compound can participate in various chemical reactions due to its reactive functional groups:
Nucleophilic Substitution Reactions
The presence of the chloro group allows for nucleophilic substitution, where nucleophiles can replace chlorine under suitable conditions.
Condensation Reactions
It can react with other amines or hydrazines to form new derivatives via condensation reactions, which may enhance its biological activity.
Reduction Reactions
Reduction of the azomethine group (C=N) can yield amine derivatives, which may possess different pharmacological properties.
Antimicrobial Activity
Studies have shown that pyrazole derivatives possess antimicrobial properties, making them potential candidates for drug development against bacterial infections.
Anticonvulsant Activity
Certain derivatives have been evaluated for anticonvulsant activity, indicating their potential use in treating epilepsy and related disorders .
Scientific Research Applications
4-chloro-N-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methylene]aniline has been studied for various scientific research applications, including:
Medicinal Chemistry: It has shown potential as an antimicrobial and anticancer agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is utilized in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-chloro-N-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methylene]aniline involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Modified Substituents
Compound 3c : 4-Chloro-N-((1-Phenyl-3-(p-Tolyl)-1H-Pyrazol-4-yl)Methylene)Aniline
- Molecular formula : C₂₃H₁₈ClN₃
- Key differences :
- Substituents : A p-tolyl (4-methylphenyl) group replaces the 3-phenyl group on the pyrazole.
- Melting point : 164–166°C, significantly lower than the target compound, likely due to reduced crystallinity from the bulky p-tolyl group .
- Synthesis : Similar Schiff base formation but uses 3-(p-tolyl)-substituted pyrazole aldehyde.
Compound VIIb : 4-Chloro-N-((3-(4-Methoxyphenyl)-1-(4-(Methylsulfonyl)Phenyl)-1H-Pyrazol-4-yl)Methylene)Aniline
- Molecular formula : C₂₂H₁₈ClN₃O₃S
- Key differences: Substituents: Incorporates a 4-methoxyphenyl group on the pyrazole and a 4-(methylsulfonyl)phenyl group at position 1.
Analogs with Alternative Linkages
3-Chloro-4-Fluoro-N-{[3-(4-Methoxyphenyl)-1-Phenyl-1H-Pyrazol-4-yl]Methyl}Aniline
- Molecular formula : C₂₃H₁₈ClFN₂O
- Key differences :
Physical and Chemical Property Comparison
Biological Activity
4-chloro-N-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methylene]aniline, also known as a derivative of pyrazole, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, mechanisms of action, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula: C17H13Cl2N3. Its structure includes a pyrazole ring linked to a chlorophenyl group via a methylene bridge. The dihedral angle between the pyrazole and phenyl rings is approximately 26.1°, indicating a certain degree of planarity that may influence its biological interactions .
Biological Activities
1. Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that it effectively inhibits various bacterial strains and fungi, demonstrating both bactericidal and bacteriostatic effects . The compound's activity against biofilms has been particularly noted, with reductions in biofilm formation by up to 90% against specific strains such as Candida tropicalis and Staphylococcus aureus.
2. Anticancer Activity
The anticancer potential of this compound has been evaluated against several cancer cell lines. It has shown promising results with IC50 values in the low micromolar range for various types of cancer, including breast cancer (MCF7) and lung cancer (A549). For example, one study reported an IC50 value of 4.2 μM against A375 melanoma cells .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It can inhibit enzymes or receptors involved in cell proliferation and survival pathways. For instance, some studies suggest that it may act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Synthesis Methods
The synthesis typically involves a multi-step process:
- Preparation of Intermediate : The synthesis begins with the formation of 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde through various reactions.
- Condensation Reaction : This intermediate is then reacted with 4-chloroaniline under reflux conditions to yield the final product.
Research Findings
Recent studies have focused on optimizing the synthesis and exploring structure–activity relationships (SAR) to enhance the compound's efficacy:
- Table 1: Summary of Biological Activities
| Activity Type | Target Organisms/Cell Lines | IC50 Values (µM) |
|---|---|---|
| Antimicrobial | Candida tropicalis | Not specified |
| Staphylococcus aureus | Not specified | |
| Anticancer | MCF7 | 1.88 |
| A549 | 26 | |
| A375 | 4.2 |
Case Studies
Several case studies have documented the efficacy of this compound in vitro:
- Study on Anticancer Properties : In a study evaluating various pyrazole derivatives, this compound exhibited significant cytotoxicity against multiple cancer cell lines, highlighting its potential as an anticancer agent .
- Antimicrobial Efficacy : Another study demonstrated its effectiveness against biofilm-forming bacteria, suggesting that it could be developed into a therapeutic agent for infections resistant to conventional antibiotics .
Q & A
Basic: What are the standard synthetic routes for this compound, and how is its purity validated?
The compound is synthesized via Schiff base condensation between 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde and 4-chloroaniline. Key steps include:
- Reaction conditions : Stirring in methanol or ethanol under reflux for 6–12 hours, often with catalytic acetic acid to accelerate imine bond formation .
- Purification : Recrystallization from ethanol or column chromatography using ethyl acetate/hexane mixtures.
- Validation : Elemental analysis (C, H, N), FT-IR (C=N stretch at ~1523 cm⁻¹), and (imine proton at δ 8.85 ppm) confirm purity and structural integrity .
Basic: How is the molecular conformation and crystallographic structure determined?
Single-crystal X-ray diffraction (SCXRD) is the gold standard:
- Data collection : Using Mo-Kα radiation (λ = 0.71073 Å) at low temperature (e.g., 100 K) to minimize thermal motion artifacts .
- Refinement : Programs like SHELXL refine the structure, revealing key parameters such as the E-conformation of the C=N bond and a dihedral angle of 26.1° between the pyrazole and chlorophenyl rings .
- Visualization : ORTEP-3 generates thermal ellipsoid diagrams to depict atomic displacement .
Basic: What are the primary research applications of this Schiff base?
- Corrosion inhibition : Evaluated via electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization in acidic media (e.g., 1 M HCl). Inhibition efficiency correlates with adsorption on mild steel surfaces .
- Antimicrobial activity : Tested against bacterial/fungal strains via agar diffusion assays. Structure-activity relationships (SAR) are explored by modifying substituents on the pyrazole or aniline moieties .
Advanced: How can reaction conditions be optimized to improve yield and reduce byproducts?
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity but require rigorous drying to avoid hydrolysis. Methanol balances cost and efficiency .
- Catalysis : Acidic (e.g., p-TsOH) or Lewis acids (e.g., ZnCl₂) accelerate imine formation. Microwave-assisted synthesis reduces reaction time from hours to minutes .
- Byproduct mitigation : Flash chromatography or fractional crystallization isolates the Schiff base from unreacted aniline or aldehyde .
Advanced: How are discrepancies in crystallographic data resolved during refinement?
- Data quality : Ensure high-resolution (< 1.0 Å) datasets to reduce errors in atomic positioning.
- Software tools : SHELXL’s restraints and constraints manage disorder or partial occupancy. Use PLATON to check for missed symmetry or twinning .
- Validation : Cross-verify with spectroscopic data (e.g., NMR coupling constants) to confirm bond lengths/angles .
Advanced: What computational methods predict the compound’s reactivity or binding interactions?
- DFT calculations : Gaussian or ORCA software computes frontier molecular orbitals (HOMO/LUMO) to predict electron transfer in corrosion inhibition .
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., bacterial enzymes) using crystal structures from the PDB .
- MD simulations : GROMACS assesses stability of inhibitor-metal surface interactions in aqueous environments .
Advanced: What mechanistic insights explain the compound’s corrosion inhibition behavior?
- Adsorption isotherms : Langmuir or Temkin models quantify surface coverage. Higher adsorption Gibbs free energy (ΔG° < −20 kJ/mol) indicates chemisorption .
- Electrochemical analysis : EIS data fit to equivalent circuits (e.g., Randles circuit) to calculate charge-transfer resistance and double-layer capacitance .
- Surface characterization : SEM-EDS or AFM confirms formation of protective films on metal substrates .
Advanced: How does substituent variation impact biological or physicochemical properties?
- Electron-withdrawing groups (e.g., -Cl on aniline): Enhance corrosion inhibition by increasing electrophilicity and adsorption strength .
- Bulkier substituents (e.g., ferrocene in analogs): May reduce solubility but improve thermal stability .
- Comparative studies : Synthesize derivatives (e.g., 4-methoxy or 4-nitro analogs) and compare via SAR tables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
